Nitrogenistein Nitrogenistein
Brand Name: Vulcanchem
CAS No.: 39679-60-2
VCID: VC0014341
InChI: InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-]
Molecular Formula: C15H9NO5
Molecular Weight: 283.23 g/mol

Nitrogenistein

CAS No.: 39679-60-2

VCID: VC0014341

Molecular Formula: C15H9NO5

Molecular Weight: 283.23 g/mol

* For research use only. Not for human or veterinary use.

Nitrogenistein - 39679-60-2

Description

Nitrogenistein is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 . It is also known as 6-hydroxy-2-(4-nitrophenyl)chromen-4-one . Nitrogenistein has a melting point between 320-325°C and a flash point of 274.8°C . Santa Cruz Biotechnology offers nitrogenistein for proteomics research .

Nitrogenistein is a nitro derivative of genistein . Genistein and daidzein are isoflavones commonly regarded as phytoestrogens due to their estrogenic activity . Isoflavones are synthesized in leguminous plants through the phenylpropanoid/flavanone pathway and are found predominantly in soybeans as glucosidic conjugates . These conjugates include genistein-7-Ο-β-D-glucoside (genistin), 6”-Ο-malonylgenistin, daidzein-7-Ο-β-D-glucoside (daidzin), and 6”-Ο-malonyldaidzin .

Similar to nitrogenistein, other nitro derivatives of genistein and daidzein exist and exhibit product ions due to the loss of HNO2 and two OH groups . A study examined the mutagenic activity of genistein after nitrite treatment under acidic conditions and found that nitrite-treated genistein exhibited mutagenic properties .

CAS No. 39679-60-2
Product Name Nitrogenistein
Molecular Formula C15H9NO5
Molecular Weight 283.23 g/mol
IUPAC Name 6-hydroxy-2-(4-nitrophenyl)chromen-4-one
Standard InChI InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H
Standard InChIKey GKCGOBHFOXZJDK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-]
Synonyms 4’-Nitro-6-hydroxyflavone; 6-Hydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one;
PubChem Compound 5058788
Last Modified Jul 17 2023

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